JAK3 Kinase Inhibition: Direct Comparative Potency of the Amine Precursor vs. Advanced Warhead Derivatives in the Same Scaffold Series
In the EP3733674 patent, the compound with a methyl group at the carbamate nitrogen (R₂ = Me, the core of the target compound) exhibits a JAK3 inhibitory activity of 346 nM (Example 15, Compound 1), whereas the corresponding compound with a hydrogen at the same position (R₂ = H, the core of the N-desmethyl analog CAS 1353975-58-2) shows an activity of 1721 nM (Example 15, Compound 2) [1]. This represents an approximately 5-fold loss in potency attributable solely to N-demethylation on the carbamate, demonstrating the critical contribution of this methyl group to target engagement [1].
| Evidence Dimension | JAK3 kinase inhibitory activity (IC₅₀) at 1 mM ATP |
|---|---|
| Target Compound Data | 346 nM (Example 15, Compound 1: N-Me, R₂ = methyl) |
| Comparator Or Baseline | 1721 nM (Example 15, Compound 2: N-H, R₂ = H; comparator represents the core of N-desmethyl analog CAS 1353975-58-2) |
| Quantified Difference | ~5-fold superior potency for N-methylated analog |
| Conditions | JAK3 kinase assay at 1 mM ATP concentration; compounds tested as advanced amide derivatives sharing identical non-Boc warheads (EP3733674 Example 15) |
Why This Matters
This head-to-head patent data demonstrates that N-methylation of the carbamate nitrogen is essential for maintaining sub-micromolar JAK3 potency; procurement of the N-desmethyl analog (CAS 1353975-58-2) would introduce an irreversible ~5-fold potency penalty in downstream derivatives.
- [1] EP3733674A1 (published 2020-11-04). Amino-methylpiperidine derivatives as kinase inhibitors. Example 15, Compound 1 (IC₅₀ = 346 nM) vs. Compound 2 (IC₅₀ = 1721 nM). European Patent Office. View Source
